molecular formula C11H15NO2 B3340329 Propachlor-2-hydroxy CAS No. 42404-06-8

Propachlor-2-hydroxy

Cat. No.: B3340329
CAS No.: 42404-06-8
M. Wt: 193.24 g/mol
InChI Key: PXCYTBWTKRHMFB-UHFFFAOYSA-N
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Description

Propachlor-2-hydroxy, also known as 2-Hydroxy-N-isopropyl-N-phenyl-acetamide, is a metabolite of the herbicide propachlor. It is primarily used in agricultural settings to control the growth of weeds. The compound has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol .

Mechanism of Action

Target of Action

Propachlor-2-hydroxy, also known as propachlor, is a pre-emergence herbicide used for controlling annual grasses and some broad-leaved weeds . The primary targets of propachlor are the proteins involved in cell formation and protein synthesis .

Mode of Action

Propachlor acts selectively and systemically, affecting cell formation and protein synthesis . It inhibits the synthesis of very-long-chain fatty acids (VLCFA), which leads to the inhibition of cell division . Studies have shown that propachlor’s effect on protein biosynthesis occurs prior to its effect on RNA synthesis, suggesting that its primary interaction is with protein biosynthesis .

Biochemical Pathways

The degradation of propachlor in soil bacteria involves several biochemical pathways. Two different propachlor degradation pathways have been identified in two species of soil bacteria . One pathway proceeds through the intermediate N-isopropylacetanilide, leading to the accumulation of N-isopropylaniline and isopropylamine . The other pathway involves the reduction of propachlor to 2-chloro-N-isopropylacetamide . Both pathways are inducible and result in the conversion of the carbon atoms in the propachlor ring to carbon dioxide .

Pharmacokinetics

The properties of propachlor, such as its moderate mobility in the environment , suggest that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The action of propachlor results in the complete inhibition of root elongation in plants within 16 hours of exposure .

Action Environment

The action, efficacy, and stability of propachlor can be influenced by various environmental factors. For instance, the presence of dissolved organic matter in the soil can affect the mobility behavior of propachlor . Additionally, microbial degradation is the primary mechanism of propachlor dissipation from soil , suggesting that the presence and activity of soil bacteria can significantly influence the action and environmental fate of propachlor.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Propachlor-2-hydroxy can be synthesized through the hydrolysis of propachlor. The reaction typically involves the use of a strong base such as sodium hydroxide (NaOH) under controlled conditions. The hydrolysis reaction proceeds as follows: [ \text{Propachlor} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Propachlor-2-hydroxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and sodium cyanide (NaCN) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Propachlor-2-hydroxy has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Alachlor: Another chloroacetanilide herbicide with similar applications and mechanisms of action.

    Metolachlor: A widely used herbicide with comparable chemical properties and uses.

    Acetochlor: Shares structural similarities and is used for similar agricultural purposes.

Uniqueness

Propachlor-2-hydroxy is unique due to its specific inhibitory effects on protein biosynthesis, which distinguishes it from other similar compounds. Its specific mode of action and the resulting metabolic pathways make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-N-phenyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCYTBWTKRHMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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